L-Alanyl-L-cysteinylglycyl-L-cysteine

Description

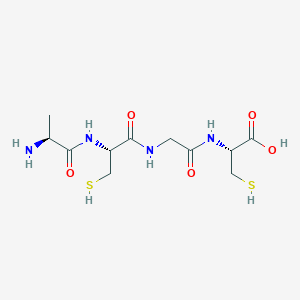

Structure

2D Structure

3D Structure

Properties

CAS No. |

644994-65-0 |

|---|---|

Molecular Formula |

C11H20N4O5S2 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(2R)-2-[[2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C11H20N4O5S2/c1-5(12)9(17)15-6(3-21)10(18)13-2-8(16)14-7(4-22)11(19)20/h5-7,21-22H,2-4,12H2,1H3,(H,13,18)(H,14,16)(H,15,17)(H,19,20)/t5-,6-,7-/m0/s1 |

InChI Key |

FODWPTGZPBWKOJ-ACZMJKKPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CS)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for L Alanyl L Cysteinylglycyl L Cysteine

Solid-Phase Peptide Synthesis (SPPS) Approaches

SPPS is a cornerstone of modern peptide synthesis, allowing for the stepwise assembly of amino acids on an insoluble polymer support. creative-peptides.com This method simplifies purification by enabling the removal of excess reagents and by-products through simple filtration and washing steps. pacific.edu

Fmoc- and Boc-based Strategies for Tetrapeptide Elongation

Two primary chemical strategies dominate SPPS: the Fluorenylmethyloxycarbonyl (Fmoc) and the tert-Butyloxycarbonyl (Boc) methods. americanpeptidesociety.org Both are applicable to the synthesis of the Ala-Cys-Gly-Cys sequence.

The Fmoc/tBu strategy is often preferred due to its milder reaction conditions. iris-biotech.de It employs the base-labile Fmoc group for the temporary protection of the Nα-amino group of the growing peptide chain. This group is typically removed using a solution of a secondary amine, such as piperidine (B6355638) in dimethylformamide (DMF). pacific.edudu.ac.in The side chains of the amino acids, including the thiol groups of the two cysteine residues, are protected with acid-labile groups like tert-butyl (tBu). du.ac.in The synthesis would commence by attaching an Fmoc-protected C-terminal cysteine to a suitable resin. The cycle of Fmoc deprotection followed by coupling of the next Fmoc-amino acid (Glycine, Cysteine, and then Alanine) is repeated until the full tetrapeptide is assembled. Final cleavage from the resin and removal of all side-chain protecting groups is achieved simultaneously with a strong acid cocktail, commonly based on trifluoroacetic acid (TFA). peptide.com

The Boc/Bzl strategy represents the classical approach. It utilizes the acid-labile Boc group for Nα-protection, which is removed with a moderately strong acid like TFA. du.ac.in Side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrofluoric acid (HF), for their removal along with cleavage from the resin. peptide.com While effective, the harsh conditions required for final deprotection are a significant drawback. iris-biotech.de However, for certain sequences prone to aggregation, Boc chemistry can offer an advantage as the protonated amine terminal formed during deprotection can reduce intermolecular hydrogen bonding. peptide.com

Optimization of Coupling Reagents and Deprotection Conditions

The formation of the amide bond between amino acids requires the activation of the carboxyl group, a critical step facilitated by coupling reagents. bachem.com For a sequence like Ala-Cys-Gly-Cys, the choice of reagent is crucial for ensuring high efficiency and minimizing side reactions, particularly racemization. creative-peptides.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to suppress side reactions. bachem.com Uronium/guanidinium (B1211019) salts like HBTU, HATU, and HCTU are also highly effective and widely used for their high coupling efficiency. creative-peptides.comacs.orgsigmaaldrich.com For coupling cysteine residues, a combination of DIC and HOBt (or its analogues) under base-free conditions is considered an excellent method to minimize racemization. bachem.com

Deprotection conditions must also be optimized. For Fmoc synthesis, the standard 20% piperidine in DMF is effective. pacific.edu For the final TFA cleavage cocktail, scavengers are essential to prevent the re-attachment of reactive carbocations to sensitive residues. peptide.com For cysteine-containing peptides, triisopropylsilane (B1312306) (TIS) and ethanedithiol (EDT) are crucial scavengers that protect the deprotected thiol group from alkylation and other side reactions. peptide.comsigmaaldrich.com

| Coupling Reagent | Class | Key Features |

| HBTU/HATU | Uronium/Guanidinium Salt | High coupling efficiency, fast reaction times; suitable for complex syntheses. creative-peptides.comsigmaaldrich.com |

| DCC/DIC | Carbodiimide | Effective and economical; DIC is preferred in SPPS as its urea (B33335) byproduct is soluble. bachem.com |

| PyBOP | Phosphonium Salt | Strong activating agent, useful for sterically hindered couplings. sigmaaldrich.com |

| COMU/TOMBU | Uronium Salt | High efficiency, low racemization, particularly with Oxyma Pure as an additive. |

This table provides an interactive overview of common coupling reagents used in peptide synthesis.

Challenges and Resolution of Amino Acid Racemization during Synthesis

Racemization, the conversion of an L-amino acid to its D-enantiomer, is a significant risk in peptide synthesis, especially for cysteine. acs.orgacs.org This side reaction can occur during the activation step of the coupling reaction. acs.org The extent of racemization is influenced by the coupling method, the type of base used, pre-activation time, and solvent polarity. acs.org

Studies have shown that using strong bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) can lead to unacceptable levels of cysteine racemization, sometimes as high as 33%. acs.orgacs.orgjohnshopkins.edu To mitigate this, several strategies can be employed:

Use of Weaker Bases: Substituting strong bases with a weaker base like 2,4,6-trimethylpyridine (B116444) (collidine) can significantly reduce racemization. acs.orgjohnshopkins.edu

Avoidance of Pre-activation: Allowing the coupling reaction to proceed immediately after adding the reagents, without a pre-activation step, can lower racemization levels substantially. acs.org

Optimized Reagent Combinations: The use of additives like HOBt or, more effectively, its aza-derivative HOAt, can suppress racemization. acs.org Coupling methods such as DIC/HOBt have proven effective in minimizing racemization to less than 1% per step. acs.orgacs.org

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase synthesis remains a valuable technique, particularly for large-scale production or for specific peptide fragments. springernature.commdpi.com

Fragment Condensation Techniques

Instead of adding amino acids one by one, fragment condensation involves synthesizing smaller peptide segments (e.g., dipeptides or tripeptides) separately in solution and then coupling them together. springernature.comresearchgate.net For L-Alanyl-L-cysteinylglycyl-L-cysteine, a potential strategy would be to synthesize the protected dipeptides Fmoc-Ala-Cys-OH and H-Gly-Cys-OH separately. These two fragments would then be coupled in solution to form the full tetrapeptide.

This approach can be advantageous by simplifying the purification of intermediates and potentially improving the solubility of protected peptide segments. peptide.com However, the coupling of peptide fragments carries a high risk of racemization at the C-terminal residue of the activating fragment, unless that residue is glycine (B1666218). peptide.com Therefore, careful selection of coupling reagents that minimize racemization, such as those used in SPPS, is paramount.

Protecting Group Strategies for Side Chains, particularly Cysteine Thiols

The thiol side chain of cysteine is highly nucleophilic and prone to oxidation, making its protection a critical aspect of synthesizing Ala-Cys-Gly-Cys. rsc.orgpeptide.com A variety of protecting groups are available, chosen based on their stability and the conditions required for their removal (cleavage). acs.orgrsc.org

For routine synthesis where both cysteine thiols are to be deprotected simultaneously at the end, the Trityl (Trt) group is a common choice. sigmaaldrich.compeptide.com It is highly acid-labile and is cleanly removed during the final TFA cleavage in an Fmoc-based strategy. sigmaaldrich.com Its steric bulk can also help minimize certain side reactions. peptide.com

Other commonly used protecting groups include:

Acetamidomethyl (Acm): Stable to TFA, allowing for the isolation of a fully side-chain-protected peptide. peptide.com It is typically removed by treatment with mercury(II) acetate (B1210297) or iodine. peptide.com

tert-Butyl (tBu): A very stable group that is removed with strong acids like HF or trifluoromethanesulfonic acid (TFMSA), making it more suitable for Boc-based strategies. peptide.com

4-methoxytrityl (Mmt): More acid-labile than Trt, allowing for its selective removal on-resin if needed, while other acid-labile groups remain intact. peptide.com

The presence of two cysteine residues in the Ala-Cys-Gly-Cys sequence requires a consistent protection strategy. If the final product is the free-thiol tetrapeptide, using the same protecting group, such as Trt, for both cysteines is the most straightforward approach.

| Thiol Protecting Group | Abbreviation | Cleavage Conditions | Key Characteristics |

| Trityl | Trt | Highly acid-labile (e.g., TFA). sigmaaldrich.com | Standard choice for Fmoc SPPS; bulky. peptide.com |

| Acetamidomethyl | Acm | Iodine, Mercury(II) Acetate. peptide.com | TFA-stable; allows for selective deprotection. |

| tert-Butyl | tBu | Strong acids (e.g., HF, TFMSA). peptide.com | Very stable; compatible with Boc chemistry. |

| 4-Methoxytrityl | Mmt | Mildly acidic (e.g., 1% TFA). peptide.com | More labile than Trt; allows for selective on-resin deprotection. |

This interactive table summarizes common protecting groups for the cysteine thiol side chain and their cleavage conditions.

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis represents a powerful convergence of chemical and biological methods, leveraging the specificity of enzymes to overcome the limitations of purely chemical approaches. For a peptide such as this compound, these strategies offer significant advantages in terms of efficiency, selectivity, and greener manufacturing processes. youtube.com Enzymes can operate under mild conditions, minimizing the need for protecting groups and reducing the formation of undesirable byproducts. digitellinc.com

Enzymatic Ligation Techniques for Peptide Bond Formation

Enzymatic ligation is a cornerstone of chemo-enzymatic synthesis, utilizing enzymes known as peptide ligases to form amide bonds between peptide fragments. nih.gov This approach contrasts with traditional solid-phase peptide synthesis (SPPS) and can be particularly advantageous for producing longer or more complex peptides. nih.gov The primary mechanism involves an enzyme recognizing specific C-terminal or N-terminal sequences to catalyze the formation of a native peptide bond. youtube.comyoutube.com

Several classes of enzymes are employed for this purpose, each with distinct mechanisms and substrate specificities:

Sortases: These bacterial transpeptidases recognize a specific C-terminal sorting signal (e.g., LPXTG) and catalyze the ligation of this fragment to an N-terminal glycine residue. While highly specific, the requirement for a recognition sequence that may remain in the final product can be a limitation. nih.gov

Butelase-1: Derived from Clitoria ternatea, this is one of the fastest known asparaginyl endopeptidases, capable of ligating a C-terminal Asn/Asp to a wide range of N-terminal amino acids. Its high efficiency makes it a valuable tool for peptide cyclization and ligation. nih.gov

Subtilisin-Derived Variants (Peptiligases): Through protein engineering, proteases like subtilisin have been converted into efficient ligases. nih.gov By mutating the active site serine to a cysteine, the enzyme's hydrolytic activity is suppressed while its ability to form a thioester intermediate for ligation is enhanced. youtube.comnih.gov These engineered enzymes can recognize various sequences, offering broader applicability. youtube.com

For the synthesis of this compound, a fragment-based approach could be envisioned. For instance, L-Alanyl-L-Cysteine could be synthesized chemically and then ligated to a Glycyl-L-Cysteine fragment using an appropriate peptiligase. A key consideration is the presence of the internal cysteine residue, which could potentially interfere with certain ligation chemistries.

A particularly relevant technique is Native Chemical Ligation (NCL) , a chemo-enzymatic method ideal for peptides containing cysteine. NCL involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. youtube.com The reaction proceeds through a chemoselective transthioesterification followed by an intramolecular S-to-N acyl shift, resulting in the formation of a native peptide bond at the cysteine residue. youtube.com This method is "traceless," meaning no residual sequence from the enzyme is left behind.

| Ligation Technique | Enzyme/Catalyst | Mechanism | Application to Target Peptide |

| Sortase-Mediated Ligation | Sortase A | Transpeptidation involving a C-terminal LPXTG motif and an N-terminal Glycine. nih.gov | Less ideal due to the required recognition sequence, which would alter the final product. |

| Peptiligase | Engineered Subtilisin | Forms a thioacyl intermediate with a C-terminal ester fragment, followed by aminolysis by an N-terminal amine fragment. youtube.com | A fragment-based approach (e.g., Ala-Cys + Gly-Cys) would be feasible, provided the enzyme tolerates the cysteine residues. |

| Native Chemical Ligation (NCL) | Chemical (Thiol-mediated) | Reaction between a C-terminal thioester and an N-terminal cysteine residue. youtube.com | Highly suitable. The peptide could be assembled from L-Alanyl-L-Cysteinyl-thioester and Glycyl-L-Cysteine fragments. |

| GST-Catalyzed Ligation | Glutathione (B108866) S-Transferase (GST) | Catalyzes SNAr "click" reaction for site-specific cysteine modification. nih.gov | Could be adapted for specific fragment coupling at one of the cysteine residues. |

Biocatalytic Approaches for Stereoselective Synthesis

Ensuring the correct stereochemistry (the L-configuration for all four amino acids) is paramount for the biological function of the peptide. Biocatalytic methods are inherently advantageous for stereoselective synthesis due to the high stereospecificity of enzymes. rsc.orgresearchgate.net

The synthesis of this compound can employ enzymes in several ways to maintain stereochemical purity:

Enzymatic Resolution: Racemic mixtures of amino acid precursors can be resolved using enzymes that act on only one enantiomer. For example, an acylase can be used to selectively deacylate the L-enantiomer from a racemic N-acetyl amino acid mixture, allowing for the separation of the L-amino acid.

Asymmetric Synthesis: Enzymes can be used to directly synthesize the chiral amino acid from an achiral precursor. For instance, transaminases can catalyze the asymmetric amination of a keto acid to produce the corresponding L-amino acid with high enantiomeric excess. rsc.org Phenylalanine ammonia (B1221849) lyase (PAL) has been used to catalyze the addition of ammonia to cinnamic acid to form L-Phenylalanine, a principle that can be applied to other amino acids. nih.gov

Enzyme-Catalyzed Peptide Coupling: The enzymes used for peptide ligation (as discussed in 2.3.1) are inherently stereoselective, accepting only L-amino acids as substrates for peptide bond formation. rsc.org This ensures that even if trace amounts of D-amino acids are present in the starting materials, they will not be incorporated into the final peptide chain.

Recent advances in biocatalysis have led to the development of efficient enzymatic pathways for the production of unnatural amino acids and peptides, demonstrating the power of this approach for creating complex molecules with precise stereochemical control. digitellinc.comnih.govdmu.edu.cn

Purification and Isolation of Synthetic this compound

The purification of synthetic peptides, especially those containing cysteine, presents unique challenges that require specialized methodologies. The goal is to isolate the target peptide from a complex mixture of impurities, which may include truncated sequences, deletion sequences, and byproducts from side reactions. researchgate.netnih.gov The presence of two cysteine residues in this compound makes it susceptible to oxidation and dimerization, further complicating purification. nih.gov

Chromatographic Techniques for Peptide Purification

Chromatography is the primary method for purifying synthetic peptides. nih.gov The choice of technique depends on the physicochemical properties of the peptide and the nature of the impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for peptide purification. researchgate.net The peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18 silica). Peptides are eluted using a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase. researchgate.net The separation is based on the hydrophobicity of the peptides. RP-HPLC is highly effective at separating the target peptide from more polar or less polar impurities. Multiple rounds of purification with adjusted conditions may be necessary to achieve high purity. innovagen.com

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. It can be a useful orthogonal method to RP-HPLC, separating impurities that have similar hydrophobicity but different charge states.

Immobilized Metal Ion Affinity Chromatography (IMAC): This technique is particularly relevant for cysteine-containing peptides. It has been shown that peptides with a free N-terminal α-amino group can bind to columns loaded with metal ions like Cu²⁺ or Ni²⁺. nih.gov This allows for the selective capture of the full-length target peptide while capped, N-terminally blocked failure sequences are washed away. nih.gov

Affinity Chromatography: This method involves engineering a specific affinity tag onto the peptide, which allows it to be captured on a corresponding affinity resin. pnas.org After washing away impurities, the tag is cleaved to release the purified peptide. pnas.org This strategy can significantly improve the purity of the crude synthetic product. pnas.org

| Chromatographic Technique | Principle of Separation | Suitability for Cysteine-Containing Peptides |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity. researchgate.net | Standard and highly effective method. Requires optimization to resolve disulfide-linked dimers from the monomer. |

| Ion-Exchange Chromatography (IEX) | Net molecular charge. | Useful as an orthogonal method to remove impurities with similar hydrophobicity but different charge. |

| Immobilized Metal Ion Affinity Chromatography (IMAC) | Selective binding of α-amino groups to immobilized metal ions (e.g., Cu²⁺, Ni²⁺). nih.gov | Effective for capturing the target peptide and removing capped failure sequences. nih.gov |

| Affinity Chromatography | Specific binding of an engineered tag to an affinity matrix. pnas.org | A powerful, though more complex, strategy for achieving very high purity by selectively isolating the target peptide. pnas.org |

Quality Control and Purity Assessment Methodologies

Rigorous quality control is essential to ensure the identity and purity of the synthesized this compound. innovagen.com A combination of analytical techniques is typically employed.

Analytical High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of the final peptide product. researchgate.net The peptide is analyzed on a calibrated HPLC system, and the purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. researchgate.netinnovagen.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the peptide by verifying its molecular weight. innovagen.com Electrospray ionization (ESI) is a common technique used for this purpose. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. innovagen.com

Tandem Mass Spectrometry (MS/MS): To confirm the correct amino acid sequence, MS/MS is performed. innovagen.com In this technique, the peptide ion is isolated in the mass spectrometer and fragmented. The resulting fragment ions are then analyzed to reconstruct the amino acid sequence, providing definitive proof of the peptide's identity and ruling out scrambled sequences. innovagen.com

These analytical methods are critical for identifying and quantifying various potential impurities, including deletion sequences, incompletely deprotected peptides, and products of side reactions such as oxidation of cysteine residues. nih.govacs.org For peptides intended for sensitive applications, a purity level of >95% is often required. researchgate.net

Structural Characterization and Conformational Analysis of L Alanyl L Cysteinylglycyl L Cysteine

Primary Structure Verification Techniques

The primary structure, the linear sequence of amino acids, is the foundational blueprint of any peptide. For L-Alanyl-L-cysteinylglycyl-L-cysteine, two principal techniques are employed to confirm its composition and sequence: mass spectrometry and amino acid compositional analysis.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For peptides, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods. Once the peptide is ionized, its molecular weight can be precisely determined.

To confirm the sequence of this compound, tandem mass spectrometry (MS/MS) is utilized. In this process, the parent ion of the peptide is isolated and fragmented, typically along the peptide backbone, generating a series of b- and y-ions. The mass difference between consecutive ions in the resulting spectrum corresponds to the mass of a specific amino acid residue, allowing for the deduction of the amino acid sequence.

Theoretical Fragmentation Data for this compound:

| b-ion | Sequence | Theoretical m/z | y-ion | Sequence | Theoretical m/z |

|---|---|---|---|---|---|

| b1 | A | 72.04 | y1 | C | 104.01 |

| b2 | AC | 175.05 | y2 | GC | 161.03 |

| b3 | ACG | 232.07 | y3 | CGC | 264.04 |

This table presents the theoretical monoisotopic masses of the expected singly charged b- and y-ions from the fragmentation of this compound.

Amino acid analysis provides a quantitative determination of the amino acids present in a peptide sample. The process involves hydrolyzing the peptide into its constituent amino acids using strong acid (typically 6N HCl at 110°C for 24 hours). The resulting amino acid mixture is then separated and quantified, usually by ion-exchange chromatography followed by post-column derivatization with ninhydrin (B49086) or by pre-column derivatization followed by reverse-phase HPLC.

For this compound, the analysis is expected to yield equimolar amounts of Alanine (B10760859) and Glycine (B1666218), and two molar equivalents of Cysteine. However, it is important to note that cysteine is susceptible to oxidation during acid hydrolysis and is often quantified as a more stable derivative, such as cysteic acid, after a pre-hydrolysis oxidation step.

Expected Amino Acid Ratios for this compound:

| Amino Acid | Expected Molar Ratio |

|---|---|

| Alanine (Ala) | 1 |

| Cysteine (Cys) | 2 |

Investigation of Disulfide Bond Formation and Oxidative Folding

The presence of two cysteine residues in the sequence of this compound introduces the possibility of disulfide bond formation, a critical post-translational modification that can significantly impact the peptide's structure and stability.

The two cysteine residues in the peptide chain can form a disulfide bond in two principal ways:

Intramolecular Disulfide Bridge: A disulfide bond can form between the two cysteine residues within the same peptide molecule. This results in a cyclic peptide structure. The formation of this bond is a key step in the oxidative folding of the peptide.

Intermolecular Disulfide Bridge: A disulfide bond can form between a cysteine residue on one peptide molecule and a cysteine residue on another. This leads to the formation of a dimer. Further intermolecular disulfide bonding can result in the formation of larger oligomers. google.com.pg

The propensity for intra- versus intermolecular disulfide bond formation is influenced by factors such as peptide concentration and the presence of catalysts.

The formation and cleavage of disulfide bonds are redox reactions. The surrounding redox environment plays a crucial role in determining the state of the cysteine residues.

Oxidizing Conditions: In an oxidizing environment, the thiol groups (-SH) of the cysteine residues are readily oxidized to form a disulfide bond (-S-S-). This process can be facilitated by the presence of mild oxidizing agents or molecular oxygen.

Reducing Conditions: In a reducing environment, the disulfide bond can be cleaved to regenerate the free thiol groups. This is often achieved using reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.

The redox state of the environment is a key determinant of the conformational ensemble of the peptide, shifting the equilibrium between the linear, reduced form and the cyclic or oligomeric, oxidized forms. researchgate.netgoogleapis.com

Several spectroscopic techniques can be employed to monitor the formation of disulfide bonds and characterize the different conformational states of the peptide.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to changes in the secondary structure of peptides. The formation of an intramolecular disulfide bond introduces a rigid constraint, leading to a more defined conformation that can be observed as a distinct change in the CD spectrum, particularly in the far-UV region (190-250 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can provide detailed atomic-level information about the peptide's conformation. The chemical shifts of the α- and β-protons of the cysteine residues are particularly sensitive to their oxidation state. The formation of a disulfide bond results in characteristic downfield shifts of these proton signals.

Raman Spectroscopy: The S-S and S-H stretching vibrations in Raman spectroscopy provide a direct way to monitor the state of the cysteine residues. The S-H stretch typically appears around 2550-2590 cm⁻¹, while the S-S stretch is observed in the 500-550 cm⁻¹ region. The relative intensities of these bands can be used to quantify the extent of disulfide bond formation.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Alanine |

| Cysteine |

| Glycine |

| Dithiothreitol |

| β-mercaptoethanol |

| Cysteic acid |

Secondary and Tertiary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides and proteins in solution. youtube.com The far-UV CD spectrum (typically 190-250 nm) is sensitive to the conformation of the peptide backbone. For this compound, the CD spectrum is anticipated to be dominated by features indicative of a disordered or random coil conformation. This is characterized by a strong negative band near 200 nm. acs.org

However, subtle deviations from a pure random coil spectrum could suggest the presence of a population of more ordered structures, such as β-turns. The presence of cysteine residues can influence the CD spectrum, and their propensity to form disulfide bonds under oxidizing conditions would dramatically alter the conformational ensemble and, consequently, the CD signal. acs.org

Table 1: Representative Far-UV Circular Dichroism Data for this compound in Aqueous Buffer

| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg cm² dmol⁻¹) | Predominant Conformation Indicated |

|---|---|---|

| 198 | -15,000 | Random Coil |

| 217 | -2,100 | Minor β-turn population / Random Coil |

Note: The data presented are hypothetical and representative of a flexible, predominantly disordered tetrapeptide in a neutral pH buffer.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the three-dimensional structure of small peptides in solution at atomic resolution. nih.govuq.edu.au A combination of one-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, would be required for a complete analysis. uzh.ch

The process involves several key steps:

Resonance Assignment: The first step is to assign all the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals in the NMR spectra to specific atoms in the tetrapeptide sequence. uzh.ch

Dihedral Angle Restraints: Information about the backbone dihedral angles (φ and ψ) can be obtained from the measurement of scalar coupling constants (³J-couplings).

Distance Restraints: The Nuclear Overhauser Effect (NOE) provides information about protons that are close in space (typically < 5 Å), regardless of their position in the peptide sequence. A NOESY experiment reveals these through-space interactions, which are crucial for defining the peptide's fold. nih.gov

For a flexible tetrapeptide like this compound, a large number of NOEs would not be expected. However, the presence of specific short- or medium-range NOEs could provide evidence for transient secondary structures like β-turns. Due to the high degree of flexibility, the final "structure" is best represented as an ensemble of conformations that are consistent with the experimental NMR data. researchgate.netnih.gov

Table 2: Hypothetical ¹H NMR Chemical Shift Assignments for this compound in D₂O

| Residue | Hα (ppm) | Hβ (ppm) | Other Protons (ppm) |

|---|---|---|---|

| Alanine (Ala) | 4.15 | 1.42 (CH₃) | NH (amide proton, variable) |

| Cysteine (Cys¹) | 4.58 | 3.10, 2.95 | NH (amide proton, variable) |

| Glycine (Gly) | 3.98, 3.87 | - | NH (amide proton, variable) |

Note: These are typical chemical shift values and can vary based on solvent, pH, temperature, and local conformation.

X-ray crystallography provides a static, high-resolution snapshot of a molecule in its crystalline solid state. While obtaining suitable crystals of a small, flexible tetrapeptide can be challenging, it is not impossible. If successful, the resulting crystal structure would reveal a single, well-defined conformation adopted by the peptide within the crystal lattice.

This solid-state structure would provide precise bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.net It would be particularly informative to see how the two cysteine residues interact with neighboring molecules in the crystal and whether they form intermolecular disulfide bonds. However, it is crucial to remember that the conformation observed in the crystal may be one of many possible conformations that exist in solution and could be heavily influenced by crystal packing forces. nih.govvub.ac.be Therefore, the solid-state structure must be interpreted in conjunction with solution-state data from NMR and CD spectroscopy.

Conformational Dynamics and Stability Studies

Beyond a static structural picture, it is vital to understand the stability of the peptide's conformations and how they interconvert over time.

The conformational stability of this compound can be probed by monitoring changes in its structure in response to heat or chemical denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride). researchgate.net CD spectroscopy is an excellent tool for these studies, where the signal at a specific wavelength (e.g., 222 nm) is monitored as a function of increasing temperature or denaturant concentration. nih.gov

For a short, flexible peptide, a sharp, cooperative unfolding transition, typical for large globular proteins, is not expected. Instead, one would likely observe a gradual, non-cooperative change in the CD signal, reflecting the progressive disruption of any weak, transient structures. nih.gov The midpoint of such a transition, if observable, can provide a measure of the peptide's marginal stability. These experiments can also reveal whether the unfolding process is reversible.

Table 3: Illustrative Data from a Chemical Denaturation Experiment

| Urea Concentration (M) | Mean Residue Ellipticity [θ] at 222 nm |

|---|---|

| 0 | -1,800 |

| 2 | -1,550 |

| 4 | -1,200 |

| 6 | -900 |

Note: This hypothetical data illustrates a non-cooperative transition, characteristic of a small, flexible peptide losing residual structure upon addition of a denaturant.

The conformational dynamics of peptides occur on a very fast timescale, from picoseconds to milliseconds. acs.org Advanced biophysical techniques can be used to monitor these rapid changes in real-time. For instance, temperature-jump or pressure-jump relaxation methods coupled with infrared or fluorescence spectroscopy could potentially be used to study the kinetics of conformational transitions. pnas.org

These experiments involve rapidly perturbing the equilibrium of the system and then monitoring its relaxation to a new equilibrium state. The relaxation kinetics provide information about the rates of interconversion between different conformational states. researchgate.netnih.gov While technically challenging for a small, non-fluorescent tetrapeptide, derivatization with a fluorescent probe could make such studies feasible, offering insights into the energy landscape governing the peptide's flexibility. acs.org

Biochemical Reactivity and Molecular Interactions of L Alanyl L Cysteinylglycyl L Cysteine

Thiol-Disulfide Exchange Reactions

The thiol groups of the two cysteine residues in L-Alanyl-L-cysteinylglycyl-L-cysteine are the primary sites of its redox activity, participating in thiol-disulfide exchange reactions. These reactions are fundamental to many biological processes and involve the swapping of disulfide bonds.

Mechanisms of Redox Cycling Involving Cysteine Thiols

The two cysteine residues in the peptide can exist in a reduced state with free thiol (-SH) groups or in an oxidized state, forming an intramolecular disulfide bond (-S-S-) between the two cysteines. This cyclization creates a more constrained cyclic peptide. researchgate.netnih.gov The formation of this disulfide bridge is an oxidation reaction, while its cleavage is a reduction. This reversible oxidation-reduction cycle is a key feature of its chemistry. youtube.com

The rate and equilibrium of this redox cycling are influenced by the local microenvironment, including pH and the presence of oxidizing or reducing agents. nih.gov The proximity of the two cysteine residues, separated by a glycine (B1666218), can facilitate the formation of the intramolecular disulfide bond. nih.gov

Interaction with Cellular Redox Buffers and Thioredoxin Systems

In a cellular context, this compound is expected to interact with major cellular redox buffers, such as the glutathione (B108866) system. It can react with oxidized glutathione (GSSG) to form a mixed disulfide, or its own disulfide form can be reduced by reduced glutathione (GSH). nih.govnih.gov This interaction helps to maintain the cellular redox balance.

The thioredoxin (Trx) system, another crucial cellular redox regulator, is also likely to interact with this tetrapeptide. Thioredoxin, in its reduced form, can reduce the intramolecular disulfide bond of oxidized this compound, thereby regenerating the free thiol groups. nih.govbiorxiv.org The Cys-X-X-Cys motif is a known substrate for enzymes of the thioredoxin superfamily. nih.gov

Free Radical Scavenging and Reactive Oxygen Species (ROS) Modulation

The cysteine residues confer significant antioxidant properties to the peptide, allowing it to directly scavenge free radicals and modulate cellular responses to reactive oxygen species (ROS).

Involvement in Cellular Oxidative Stress Response Pathways

By scavenging ROS, this compound can help protect cells from oxidative damage. researchgate.net Oxidative stress can trigger various cellular signaling pathways, and peptides containing reactive cysteine residues can modulate these pathways. researchgate.netnih.gov For instance, by reducing the levels of ROS, this tetrapeptide could potentially influence the activity of redox-sensitive transcription factors and protein kinases involved in the cellular stress response. researchgate.netacs.org

Metal Ion Chelation and Coordination Chemistry

The cysteine residues, along with the terminal amino and carboxyl groups, provide potential binding sites for metal ions. Peptides containing cysteine are well-known for their ability to chelate various metal ions. chim.itd-nb.infotmrjournals.com

Binding Affinity and Stoichiometry with Transition Metal Ions

The presence of two cysteine residues, along with other potential donor atoms in the peptide backbone (amino-terminal nitrogen, carboxyl-terminal oxygen, and amide nitrogens and oxygens), suggests that this compound is an effective chelator of transition metal ions. The thiol groups of the cysteine residues are particularly strong binding sites for soft metal ions. wikipedia.org

Studies on cysteine-containing dipeptides such as Ala-Cys and Cys-Gly provide insights into the potential metal-binding capabilities of this tetrapeptide. For instance, potentiometric and spectroscopic studies on complexes of Ala-Cys with Ni(II), Co(II), Zn(II), and Cd(II) have demonstrated the formation of stable complexes. acs.org In these complexes, the coordination often involves the thiol sulfur and an oxygen atom, forming [S,O] coordination modes. acs.org For Ni(II), deprotonation and coordination of the amide nitrogens can also occur, leading to the formation of stable monomeric or oligomeric complexes depending on the metal-to-ligand ratio. acs.org

The two cysteine residues in this compound can act in concert to bind a single metal ion, forming a stable chelate ring. Peptides containing a CXXC motif (where X is any amino acid) are known to be effective metal-binding sites, particularly for zinc. nih.govebi.ac.uk The stability of such complexes generally follows the order Ni(II) < Zn(II) < Pb(II) < Cd(II). acs.org The stoichiometry of the metal-peptide complex would depend on the specific metal ion and the pH of the solution, with 1:1 and 2:1 (peptide:metal) complexes being possible.

Table 1: Inferred Binding Properties of this compound with Transition Metal Ions (Based on related peptide studies)

| Metal Ion | Potential Coordinating Atoms | Inferred Stoichiometry (Peptide:Metal) | Reference for Inference |

| Ni(II) | Thiol (S), Amide (N), Amino (N) | 1:1, 2:1, or oligomeric | acs.orgacs.org |

| Co(II) | Thiol (S), Carboxylate (O) | 2:1 | acs.org |

| Zn(II) | Thiol (S), Carboxylate (O), Histidine (if present) | 1:1, 2:1 | acs.orgacs.orgrsc.org |

| Cd(II) | Thiol (S), Carboxylate (O) | 1:1, 2:1 | acs.orgacs.org |

Structural Characterization of Metal-Peptide Complexes

The structural characterization of metal complexes with this compound has not been directly reported. However, based on studies of similar cysteine-containing peptides, several structural motifs can be predicted.

With zinc, a common coordination environment involves a tetrahedral geometry, with the zinc ion being coordinated by the two thiol groups of the cysteine residues and potentially other donor atoms from the peptide backbone or water molecules. This is analogous to the zinc finger motifs found in many proteins, where zinc is tetrahedrally coordinated by cysteine and/or histidine residues, playing a crucial structural role. rsc.orgiupac.orgresearchgate.net The CXXC motif within the tetrapeptide provides a strong basis for the formation of such a stable, folded structure upon metal binding. nih.govebi.ac.uk

In the case of nickel(II), both square-planar and octahedral geometries are possible. Studies on Ni(II) complexes with tripeptides containing a Cys-Xaa-His motif have shown that the coordination environment is highly dependent on the peptide sequence and pH. proquest.com For instance, Ni(II) can induce deprotonation of amide nitrogens to form square-planar complexes. acs.org The presence of two cysteine residues in this compound could lead to the formation of a binuclear complex, where two nickel ions are bridged by the thiolate groups of the cysteines, a structure that has been observed in model complexes for the active site of acetyl coenzyme A synthase. nih.govnih.gov

Enzyme-Substrate/Inhibitor Interactions

Substrate Specificity for Peptidases and Proteases (e.g., Cys-Gly peptidase activity)

The tetrapeptide this compound contains a C-terminal cysteinyl-glycine (Cys-Gly) sequence, making it a potential substrate for Cys-Gly dipeptidases. These enzymes specifically hydrolyze the peptide bond in Cys-Gly. nih.gov Studies on the Cys-Gly specific dipeptidase Dug1p from Saccharomyces cerevisiae have shown that while it binds promiscuously to a variety of di-, tri-, and tetrapeptides, its hydrolytic activity is highly specific for Cys-Gly. nih.gov The presence of a larger peptide chain, such as in this compound, might influence the binding affinity but is unlikely to prevent cleavage if the C-terminal Cys-Gly motif is accessible to the enzyme's active site.

Potential as a Ligand for Enzyme Active Sites (e.g., nucleophilic attack by cysteine thiol)

The thiol group of a cysteine residue is a potent nucleophile, particularly in its deprotonated thiolate form. wikipedia.orgnih.gov This high nucleophilicity allows cysteine residues to play a crucial role in the catalytic mechanism of many enzymes, particularly cysteine proteases. ebi.ac.uklibretexts.orgwikipedia.org In these enzymes, a cysteine residue in the active site, often part of a catalytic triad (B1167595) with histidine and asparagine, initiates a nucleophilic attack on the carbonyl carbon of a peptide bond in the substrate. researchgate.netnih.gov

Given the presence of two cysteine residues, this compound itself is unlikely to act as a catalyst. However, it could potentially act as an inhibitor of certain enzymes by its cysteine thiol group binding to the active site. The thiol group could form a covalent bond with an electrophilic group in the enzyme's active site, leading to irreversible inhibition. The reactivity of the cysteine thiol is highly dependent on its pKa, which can be significantly influenced by the local microenvironment within the peptide and the enzyme's active site. nih.gov

Interactions with Other Biological Macromolecules

Binding to Protein Surfaces and Domains

Peptide-protein interactions are fundamental to many cellular processes and are often mediated by short, linear peptide motifs binding to specific domains on the protein surface. wikipedia.orgnih.gov The binding of this compound to a protein surface would be governed by a combination of factors, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions.

The alanine (B10760859) residue provides a small hydrophobic side chain that could interact with hydrophobic pockets on a protein surface. The glycine residue offers conformational flexibility, allowing the peptide to adapt to the topology of the binding site. The two cysteine residues are particularly significant. Their thiol groups can form hydrogen bonds and, more importantly, can be involved in the formation of disulfide bonds with cysteine residues on the protein surface, leading to a stable, covalent interaction.

Table 2: Summary of Inferred Interactions of this compound

| Interaction Type | Potential Interacting Partner | Key Residues/Moieties Involved | Inferred Outcome | Reference for Inference |

| Metal Ion Chelation | Transition Metal Ions (Ni, Co, Zn, Cd) | Cysteine thiol groups, backbone donors | Formation of stable metal-peptide complexes | acs.orgacs.org |

| Enzymatic Hydrolysis | Cys-Gly Dipeptidases | C-terminal Cys-Gly sequence | Cleavage of the Gly-Cys peptide bond | nih.govnih.gov |

| Enzyme Inhibition | Enzymes with electrophilic active sites | Cysteine thiol groups | Potential covalent inhibition | wikipedia.orgnih.govebi.ac.uk |

| Protein Binding | Protein surfaces with complementary pockets | Ala (hydrophobic), Gly (flexible), Cys (H-bonding, disulfide bonds) | Non-covalent or covalent binding | nih.govresearchgate.netacs.org |

Potential for Self-Assembly or Oligomerization

The tetrapeptide this compound possesses structural motifs, namely the presence of two cysteine residues, that suggest a significant potential for self-assembly and oligomerization. While direct experimental studies on the self-assembly of this specific tetrapeptide are not extensively documented in publicly available literature, the behavior of similar cysteine-containing peptides provides a strong basis for predicting its molecular interactions and supramolecular chemistry. The propensity of peptides to self-assemble into well-ordered nanostructures is a field of growing interest for applications in biomaterials and nanotechnology. nih.gov This process is driven by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic forces. nih.gov

The redox chemistry of cysteine residues is a key factor in the self-assembly of many peptides, allowing for the formation of disulfide bridges that can direct the formation of higher-order structures. nih.govmdpi.com Nature frequently utilizes the reactivity of the thiol group in cysteine to guide the assembly of proteins into functional architectures. mdpi.com This principle has been applied by chemists in the design of self-assembling peptides. nih.govmdpi.com

Research on various cysteine-containing peptides has demonstrated their ability to form a range of supramolecular structures, including hydrogels, nanotubes, and micelles. nih.govacs.org The final assembled structure is often dependent on the peptide sequence and the surrounding environmental conditions, such as pH. acs.org For instance, some peptide amphiphiles with poly(L-cysteine) segments have been shown to self-assemble into spherical micelles or nanofibrous hydrogels. acs.org The formation of β-sheet conformations is often a precursor to the self-assembly of these nanostructures. acs.org

Molecular dynamics simulations have also become a powerful tool for understanding the self-assembly mechanisms of tetrapeptides. nih.govrsc.org These studies have shown that the primary structure of the tetrapeptide is a crucial determinant of the final nanostructure, with different sequences favoring the formation of nanosheets, nanospheres, or nanorods. rsc.orgresearchgate.net In the case of amphiphilic peptides, hydrophobic residues often form the core of the assembled structure, minimizing their exposure to an aqueous environment. nih.gov

The following table summarizes research findings on the self-assembly of various cysteine-containing peptides, providing context for the potential behavior of this compound.

| Peptide System | Experimental Conditions | Observed Self-Assembled Structures | Driving Forces/Key Findings |

| Poly(l-cysteine) Peptide Amphiphiles | Aqueous solution, pH dependent | Spherical micelles, nanofibrous hydrogels | Self-assembly-induced β-sheet formation, disulfide bonds. acs.org |

| Dipeptide Lys-Cys with pyrene (B120774) unit | Not specified | Stable hydrogels | Dimerization through disulfide bridges. mdpi.com |

| Tetrapeptide YXKX (X=alkylated tyrosine) | All-atom molecular dynamics simulations | Densely packed nanospheres with a hydrophobic inner core | Hydrophobic effect of alkylated tyrosines initiates aggregation. nih.gov |

| Tetrapeptides FFFA, VFFA, KFFA | Coarse-grained and all-atom molecular dynamics | Nanosheets (FFFA), nanospheres (VFFA), nanorods (KFFA) | The primary structure of the tetrapeptide is the most important factor. rsc.orgresearchgate.net |

| Cysteine on gold surfaces | Self-assembled monolayers (SAMs) | Well-ordered monolayers with appropriate linkers | Thiol-gold interaction, close packing of peptide chains. nih.gov |

Cellular and Subcellular Investigations of L Alanyl L Cysteinylglycyl L Cysteine

Modulation of Intracellular Redox Homeostasis

Redox homeostasis is a dynamic balance between oxidizing and reducing chemical species within a cell, crucial for normal physiological function. The sulfhydryl (-SH) group of cysteine is central to this balance. wikipedia.orgnih.gov The presence of two cysteine residues in L-Alanyl-L-cysteinylglycyl-L-cysteine positions it as a potentially potent modulator of the cell's redox state upon its breakdown.

The primary mechanism by which this compound would influence redox homeostasis is by serving as a delivery vehicle for L-cysteine. Following cellular uptake, this tetrapeptide is expected to be hydrolyzed by intracellular peptidases into its constituent amino acids: one molecule of L-alanine, one of L-glycine, and, most importantly, two molecules of L-cysteine.

L-cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), the most abundant non-protein thiol in mammalian cells and a master antioxidant. nih.govnih.gov The synthesis of GSH is a two-step enzymatic process:

γ-glutamylcysteine synthetase (γ-GCS) links glutamate (B1630785) to cysteine. The availability of cysteine is often the limiting factor for this reaction. nih.govnih.gov

Glutathione synthetase (GSS) adds glycine (B1666218) to form glutathione (γ-glutamyl-cysteinyl-glycine). nih.gov

By increasing the intracellular pool of L-cysteine, the tetrapeptide would directly fuel the de novo synthesis of GSH. patsnap.com This leads to an elevation in total glutathione levels and, critically, shifts the ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG). A higher GSH/GSSG ratio signifies a more reduced cellular environment, enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and resist oxidative stress. nih.gov In critically ill septic children, for instance, decreased whole blood GSH levels and synthesis rates have been observed, highlighting the importance of maintaining GSH production. utmb.edu

Table 1: Key Molecules in Cysteine-Mediated Redox Homeostasis This table provides an overview of the primary molecules involved in the process discussed. Data is based on established biochemical principles.

| Molecule | Class | Primary Role in this Context |

| L-Cysteine | Amino Acid | Rate-limiting precursor for Glutathione (GSH) synthesis. nih.govnih.gov |

| Glutathione (GSH) | Tripeptide | Major intracellular antioxidant; maintains cellular redox state. patsnap.comnih.gov |

| Glutathione Disulfide (GSSG) | Oxidized Peptide | The oxidized form of GSH, formed after neutralizing oxidants. nih.gov |

| γ-GCS | Enzyme | Catalyzes the first and rate-limiting step in GSH synthesis. nih.gov |

An increased GSH/GSSG ratio directly impacts the protein thiol state through the action of enzymes like glutaredoxins, which use GSH to reduce disulfide bonds on proteins, thereby restoring their function. nih.govnih.gov This process, known as thiol-disulfide exchange, is a fundamental mechanism for repairing oxidative damage to proteins and for redox-based regulation of protein activity. nih.govresearchgate.net The reactive component in this exchange is the thiolate anion (RS-), which acts as a nucleophile attacking a disulfide bond. nih.gov Therefore, by bolstering the GSH pool, the tetrapeptide indirectly helps maintain the reduced state of protein thiols, which is essential for the structural integrity and catalytic function of many enzymes and transcription factors. nih.gov

Influence on Cellular Signaling Pathways

By altering the intracellular redox environment, this compound can be predicted to have significant downstream effects on various cellular signaling cascades that are regulated by redox chemistry.

Many signaling proteins contain reactive cysteine residues that act as "redox switches." nih.gov The oxidation state of these cysteine thiols can alter the protein's conformation and activity, thereby transducing a redox signal into a cellular response. Key examples of redox-sensitive pathways include:

Keap1-Nrf2 Pathway: A primary sensor of oxidative and electrophilic stress. Under normal (reduced) conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation. Oxidative stress or electrophiles modify reactive cysteine residues on Keap1, leading to the release of Nrf2, which then translocates to the nucleus to activate antioxidant response element (ARE)-driven genes, including those for GSH synthesis.

NF-κB Pathway: This pathway, central to inflammation and immunity, is also redox-regulated. A reduced environment, promoted by high GSH levels, generally inhibits NF-κB activation.

By increasing GSH levels, this compound would contribute to a more reduced cellular tone, thereby influencing the basal activity and inducibility of these and other redox-sensitive signaling networks.

Changes in the GSH pool and redox state directly influence specific post-translational modifications (PTMs) on proteins.

S-glutathionylation: This is the reversible formation of a mixed disulfide bond between GSH and a protein cysteine residue. It serves as a protective mechanism to prevent the irreversible oxidation of protein thiols to sulfinic or sulfonic acids during oxidative stress. It is also a regulatory mechanism in its own right, altering protein function. An increase in both GSH and oxidative signals can promote S-glutathionylation.

S-nitrosylation: This modification involves the covalent attachment of a nitric oxide (NO) group to a cysteine thiol. There is significant crosstalk between S-nitrosylation and S-glutathionylation, as GSH can react with S-nitrosylated proteins to form GSSG and the reduced protein, or in some cases, form S-glutathionylated intermediates.

By supplying cysteine and boosting GSH levels, the tetrapeptide would modulate the cellular machinery that governs these critical redox-dependent PTMs, thereby affecting the function of a wide array of proteins involved in signaling, metabolism, and cellular structure. nih.gov

Cellular Uptake and Intracellular Trafficking Mechanisms

For this compound to exert its intracellular effects, it must first cross the cell membrane. While direct transport data for this specific peptide is unavailable, the mechanisms can be inferred from studies on other small peptides. It is unlikely to diffuse passively due to its hydrophilic nature.

The most probable route of entry is via active transport mediated by peptide transporters (PEPTs). The PEPT family, particularly PEPT1 and PEPT2, are responsible for the uptake of di- and tripeptides. While their affinity for tetrapeptides is generally lower, they are known to transport some. Alternatively, the tetrapeptide could be a substrate for other, less characterized, peptide or amino acid transporters.

Another possible mechanism is endocytosis, where the peptide is engulfed in a vesicle. nih.gov Studies on other cysteine-containing peptides have shown that they can be taken up via endocytic pathways and eventually accumulate in late endosomes and lysosomes. nih.gov Once inside the cell, either in the cytoplasm after PEPT transport or following release from an endosome, the tetrapeptide would be subject to the action of cytosolic peptidases, which would hydrolyze it, releasing the constituent amino acids to participate in cellular metabolism. nih.gov Research on other cysteine-containing cell-penetrating peptides has demonstrated that the cysteine residue itself can be critical for enhancing cellular uptake. nih.gov

Table 2: Potential Cellular Fate of this compound This table outlines the hypothesized pathway of the tetrapeptide based on general principles of peptide biochemistry.

| Step | Process | Primary Outcome |

| 1. Cellular Entry | Active Transport (e.g., PEPT family) or Endocytosis. nih.govmdpi.com | Translocation of the intact tetrapeptide into the cell's cytoplasm or endosomal pathway. |

| 2. Intracellular Processing | Enzymatic hydrolysis by cytosolic peptidases. | Release of constituent amino acids: L-Alanine, L-Glycine, and two molecules of L-Cysteine. |

| 3. Metabolic Integration | Utilization of released amino acids. | L-Cysteine enters the glutathione synthesis pathway. patsnap.com Alanine (B10760859) and Glycine enter their respective metabolic pools. |

Peptide Transport Across Biological Membranes

The transport of small peptides like this compound across biological membranes is a vital process, often mediated by specific transporter proteins. While direct studies on this exact tetrapeptide are not prevalent, its transport can be inferred from the mechanisms governing similar small peptides and its constituent amino acids. The transport of L-cystine, a disulfide-linked dimer of cysteine, is essential for the intracellular synthesis of glutathione and is handled by high-affinity, sodium-dependent glutamate transporters such as GLAST, GLT1, and EAAC1. nih.gov Given that this compound contains two cysteine residues, its transport could be influenced by systems that recognize cysteine. The uptake rate of cystine can be influenced by the extracellular redox potential and the presence of other amino acids like L-glutamate. nih.gov

Peptide transporters have a broad substrate range, and small hydrophilic peptides are typically moved into cells via these systems, preventing their breakdown in the extracellular space.

Intracellular Localization and Compartmentalization

Once inside the cell, the localization of this compound would likely be in the cytoplasm, where the machinery for peptide metabolism resides. Its hydrophilic nature suggests it would not passively associate with lipid membranes. However, specific modifications could alter its destination. For instance, S-acylation, the attachment of fatty acids to cysteine residues, is a process that can anchor peptides to cellular membranes. nih.gov This reaction is highly specific for lipid-modified, cysteine-containing peptides and occurs preferentially at the plasma membrane. nih.gov While the tetrapeptide in its native form is unlikely to undergo this, its cysteine residues represent potential sites for such modifications, which would dramatically change its subcellular address and function.

Metabolic Fate and Degradation Pathways within Cellular Systems

The metabolic journey of this compound within a cell involves several enzymatic pathways that break it down into smaller, usable components or prepare it for excretion.

Enzymatic Hydrolysis by Intracellular Peptidases (e.g., dipeptidases on Cys-Gly bond)

Intracellular peptidases are responsible for the catabolism of peptides. The breakdown of this compound would occur through the sequential cleavage of its peptide bonds. The Cys-Gly bond is a known target for certain dipeptidases. For example, in the mercapturic acid pathway, cysteinylglycine (B43971) derivatives are cleaved by dipeptidases to release free glycine and a cysteine conjugate. pharmacy180.com This process is a key step in the metabolism of glutathione S-conjugates. nih.govresearchgate.net It is therefore highly probable that intracellular dipeptidases would hydrolyze the L-cysteinyl-glycyl bond within the tetrapeptide. Endopeptidases, which cleave bonds within a peptide chain, and various exopeptidases, which cleave from the ends, would also contribute to its complete hydrolysis into its constituent amino acids: alanine, cysteine, and glycine. nih.gov

Table 1: Key Enzymes in Peptide Degradation

| Enzyme Class | Action | Relevance to this compound |

| Dipeptidases | Cleave dipeptides | Hydrolysis of the L-cysteinyl-glycyl moiety. nih.govresearchgate.net |

| Aminopeptidases | Cleave N-terminal amino acids | Sequential removal of L-Alanine. |

| Carboxypeptidases | Cleave C-terminal amino acids | Sequential removal of L-Cysteine. |

| Endopeptidases | Cleave internal peptide bonds | Potential cleavage at internal peptide bonds. nih.gov |

Formation of Cysteine S-Conjugates and Metabolites (e.g., in mercapturic acid pathway)

The mercapturic acid pathway is a major detoxification route for electrophilic compounds. nih.govresearchgate.net The process begins with conjugation to the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). pharmacy180.com The resulting glutathione S-conjugate is then sequentially broken down. While this compound is not glutathione, its components are central to this pathway. After an initial conjugation event with an electrophile, a theoretical metabolite resembling this tetrapeptide could be processed. The pathway involves γ-glutamyl transpeptidase removing the glutamyl residue, followed by a dipeptidase cleaving the Cys-Gly bond. pharmacy180.comnih.gov The remaining cysteine S-conjugate is then N-acetylated to form a mercapturic acid, which is excreted. researchgate.net The cysteine residues within this compound are nucleophilic and could potentially react with electrophiles, entering a similar metabolic fate leading to the formation of S-conjugates.

Role as a Structural Motif in Larger Peptides or Proteins

Contribution to the Stability and Function of Multi-Domain Proteins (e.g., conotoxins)

Table 2: Properties of Cysteine-Rich Motifs in Proteins

| Feature | Description | Example of Relevance |

| Disulfide Bonding | Covalent linkage between two cysteine residues. | Key to the stable structure of conotoxins. nih.gov |

| Structural Stability | The rigid structure conferred by cross-linking. | Contributes to the resistance of proteins to degradation and denaturation. acs.org |

| Functional Specificity | The defined 3D shape allows for precise interaction with biological targets. | α-conotoxins specifically target nicotinic acetylcholine (B1216132) receptors. nih.gov |

| Folding Nucleation | Short sequences can initiate the folding of a larger polypeptide chain. | Intrastrand stapling of cysteine residues can promote β-sheet formation. acs.org |

Potential for Engineered Protein Constructs

The tetrapeptide this compound, by virtue of its constituent amino acids, presents several theoretical applications in the domain of engineered protein constructs. While direct experimental data on this specific peptide is not extensively documented in publicly available research, its potential can be inferred from the well-established roles of alanine, cysteine, and glycine in protein engineering. The strategic combination of these residues suggests a peptide that could be engineered into larger protein frameworks to introduce specific structural and functional features.

The presence of two cysteine residues is a prominent feature of this tetrapeptide. Cysteine is unique among the 20 common amino acids due to its thiol side chain, which can form covalent disulfide bonds with other cysteine residues. creative-proteomics.comkhanacademy.org This capability is fundamental to protein engineering for several reasons:

Structural Stabilization: Engineered disulfide bonds are a common strategy to enhance the thermal and conformational stability of proteins. rapidnovor.compnas.org By introducing cysteine pairs at sterically favorable positions within a protein's structure, a covalent cross-link can be formed, which rigidifies the protein's fold and can increase its resistance to denaturation. creative-proteomics.comrapidnovor.com The this compound sequence could be inserted into a flexible loop region of a target protein, with the two cysteines positioned to form a stabilizing intramolecular disulfide bridge.

Constraining Peptide Conformations: Short peptides containing multiple cysteines can be cyclized through disulfide bond formation. nih.gov This cyclization dramatically reduces the conformational flexibility of the peptide, locking it into a more defined three-dimensional structure. Such constrained peptides can mimic the binding epitopes of larger proteins and have been investigated for their ability to interact with specific biological targets. nih.gov

Intermolecular Linkages: Beyond intramolecular stabilization, engineered cysteines can be used to create covalent linkages between different protein subunits, forming stable dimeric or multimeric complexes. nih.gov The tetrapeptide could be incorporated at the interface of two interacting proteins to covalently link them, which is a technique used to study and stabilize protein-protein interactions. nih.gov

The alanine residue in the tetrapeptide also offers significant potential in protein engineering. Alanine is a small, non-reactive, and hydrophobic amino acid. wikipedia.orgjpt.com Its primary utility in protein engineering is through a technique known as alanine scanning mutagenesis. wikipedia.orggenscript.commybiosource.com In this method, individual amino acid residues in a protein are systematically replaced with alanine to determine their contribution to the protein's function or stability. wikipedia.orgpnas.org The incorporation of the this compound sequence into a protein could be part of a broader strategy where the alanine serves as a neutral placeholder or a probe for hydrophobic interactions within a protein's core. jpt.com Its small size allows it to fit into most structural contexts without causing significant steric clashes. wikipedia.org

The glycine residue, the simplest amino acid with only a hydrogen atom as its side chain, imparts significant conformational flexibility to a polypeptide chain. khanacademy.org In engineered protein constructs, glycine is often used in linker regions connecting different protein domains. acs.orgnih.gov This flexibility allows the domains to fold and function independently. Within the context of this compound, the glycine residue could act as a flexible spacer between the two cysteine residues, potentially allowing for more favorable positioning and geometry for disulfide bond formation. This flexibility can be crucial in accommodating the stringent distance and dihedral angle constraints required for efficient disulfide bridging. pnas.orgnih.gov

The combination of these amino acids in the this compound sequence suggests its potential utility as a versatile building block in protein engineering. It could be employed as a modular unit to introduce a constrained, disulfide-bonded loop into a protein scaffold, potentially to create a novel binding site or to stabilize an existing protein structure. The alanine provides a neutral, structurally adaptable component, while the glycine offers the necessary flexibility for the cysteine residues to form a stabilizing disulfide bond.

Research Findings Summary

| Amino Acid | Key Role in Protein Engineering | Specific Applications in Engineered Constructs | Supporting Evidence |

| L-Cysteine | Forms covalent disulfide bonds; high reactivity. frontiersin.orgnih.gov | Structural stabilization of tertiary and quaternary structures. creative-proteomics.comrapidnovor.com Creation of conformationally constrained peptide loops. nih.gov Covalent linking of protein subunits. nih.gov | Disulfide bond engineering is a widely used technique to improve protein stability and function. rapidnovor.com Cysteine-rich peptides are used to mimic complex protein surfaces. nih.gov |

| L-Alanine | Structurally non-perturbing; chemically inert side chain. wikipedia.orgwikipedia.org | Used in alanine scanning mutagenesis to identify functionally important residues ("hot spots"). genscript.compnas.org Contributes to the hydrophobic core and overall protein stability. jpt.com | Alanine scanning is a standard method for mapping protein-protein interaction interfaces and functional epitopes. mybiosource.compnas.org |

| Glycine | Confers high conformational flexibility. khanacademy.org | Used as a flexible linker between protein domains to allow for independent folding and movement. acs.orgnih.gov Enables tight turns in protein structures that are inaccessible to other amino acids. | Glycine-serine linkers are commonly used in the construction of fusion proteins and fluorescent biosensors. acs.orgnih.gov |

Potential Applications of the this compound Tetrapeptide in Protein Constructs

| Potential Application | Rationale |

| Stabilization of Protein Scaffolds | The two cysteine residues can form an intramolecular disulfide bond, creating a covalent staple that can increase the thermal and conformational stability of the protein into which it is inserted. |

| Creation of Novel Binding Sites | When inserted into a surface-exposed loop, the disulfide-constrained tetrapeptide can form a rigid, defined structure capable of acting as a minimal binding epitope for other molecules. |

| Flexible, Covalently-Linked Hinge | The glycine residue provides flexibility, while the disulfide bond provides a covalent lock. This could be used to create a flexible yet stable hinge region in an engineered protein. |

Advanced Analytical and Bioanalytical Techniques for L Alanyl L Cysteinylglycyl L Cysteine Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of synthetic peptides, providing high-resolution separation for both quantification and purity assessment. Its application is crucial in distinguishing the target peptide from starting materials, by-products, and other impurities.

Reverse-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for peptide analysis. It separates molecules based on their hydrophobicity. For L-Alanyl-L-cysteinylglycyl-L-cysteine, a C18 column is typically employed. researchgate.net The separation is achieved by using a mobile phase gradient, commonly a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. Peptides are loaded in a high aqueous environment and eluted as the concentration of the organic solvent increases. The high resolving power of RP-HPLC can separate peptides that differ by even a single amino acid.

Ion-Exchange Chromatography (IEX) separates peptides based on their net charge at a given pH. phenomenex.comyoutube.com This technique is particularly useful for separating peptides with similar hydrophobicities but different charge states, such as those with modifications like deamidation. phenomenex.com For this compound, which has two acidic carboxyl groups, two basic amino groups, and two thiol groups from cysteine, its net charge will be highly dependent on the pH of the mobile phase. Cation-exchange chromatography, using a strong cation exchange (SCX) column, can be employed where peptides are loaded at a low pH and eluted with an increasing salt gradient or by increasing the pH. phenomenex.comnih.gov This method offers an alternative selectivity to RP-HPLC and is often used as a second dimension in more complex separation schemes. phenomenex.com

Table 1: HPLC Method Parameters for Peptide Analysis

| Parameter | Reverse-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEX) |

| Principle | Separation based on hydrophobicity | Separation based on net charge |

| Stationary Phase | C18 or C8 bonded silica | Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX) resin |

| Mobile Phase A | 0.1% TFA in Water | Low ionic strength buffer (e.g., 10 mM Ammonium Bicarbonate, pH 8) nih.gov |

| Mobile Phase B | 0.1% TFA in Acetonitrile | High ionic strength buffer (e.g., 1 M Ammonium Bicarbonate, pH 8) or pH gradient |

| Elution | Increasing gradient of Mobile Phase B (organic solvent) | Increasing salt concentration or pH gradient |

| Detection | UV at 214-220 nm (peptide bond) or 280 nm (if aromatic residues present) | UV at 214-220 nm |

| Application | Purity assessment, quantification, desalting | Separation of charge variants, fractionation of complex peptide mixtures phenomenex.com |

Derivatization Strategies for Enhanced Detection

Since this compound lacks a strong native chromophore or fluorophore, derivatization is often necessary to enhance detection sensitivity for HPLC analysis. This involves reacting the peptide with a reagent that attaches a light-absorbing or fluorescent tag.

A primary target for derivatization on this peptide is the sulfhydryl (thiol) group of the two cysteine residues. Reagents such as N-ethylmaleimide (NEM) react specifically with thiols to form a stable derivative that can be readily detected. researchgate.net This reaction can also be used to quantify the amount of free thiol, and thus the amount of the reduced form of the peptide. researchgate.net Other derivatization agents include o-phthaldialdehyde (OPA) and 4-dimethylaminophenylazophenyl-4'-maleimide (B148285) (DABMI), which introduce chromophores allowing for detection at visible wavelengths. nih.govborgeslab.org Pre-column derivatization with reagents like Waters' AccQ•Tag, which reacts with primary and secondary amines, is another strategy to attach a fluorescent tag, enabling highly sensitive quantification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Structural Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of peptides like this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of its elemental formula with high confidence, confirming that the correct peptide has been synthesized. osti.gov

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of the peptide. nih.gov In an MS/MS experiment, the parent ion of this compound is selected and then fragmented by collision-induced dissociation (CID) or other methods. nih.govunito.it This fragmentation typically occurs at the peptide bonds, generating a series of product ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). reddit.com

The mass difference between consecutive ions in the b-series or y-series corresponds to the mass of a specific amino acid residue. By analyzing the resulting MS/MS spectrum, the sequence Ala-Cys-Gly-Cys can be unequivocally confirmed. reddit.com

Table 2: Theoretical MS/MS Fragmentation of this compound

| b-ion | Sequence | Mass (Da) | y-ion | Sequence | Mass (Da) |

| b1 | A | 71.04 | y1 | C | 103.01 |

| b2 | AC | 174.05 | y2 | GC | 160.03 |

| b3 | ACG | 231.07 | y3 | CGC | 263.04 |

| b4 | ACGC | 334.08 | y4 | ACGC | 334.08 |

Note: Masses are monoisotopic and calculated for the neutral fragments. The observed m/z values in the spectrum will depend on the charge state of the ions.

Detection of Post-Translational Modifications and Disulfide Linkages

Mass spectrometry is highly effective at identifying post-translational modifications (PTMs) and other structural features. nih.gov For this compound, the most significant potential modification is the formation of an intramolecular disulfide bond between the two cysteine residues, creating a cyclic peptide.

The presence of this disulfide bond can be readily detected by comparing the mass spectra of the peptide under non-reducing and reducing conditions. The non-reduced, disulfide-bonded form will have a mass that is 2 Da less than the reduced form with two free thiol groups. Electron Transfer Dissociation (ETD) is a fragmentation technique particularly useful for analyzing disulfide-bonded peptides, as it can cleave the disulfide bond while preserving the peptide backbone, aiding in the localization of the linkage. nih.govthermofisher.com

Spectrophotometric and Fluorometric Assays

Simple, rapid, and cost-effective spectrophotometric and fluorometric assays are available for the quantification of this compound, primarily by targeting its reactive cysteine thiol groups.

Spectrophotometric assays , such as the Ellman's test, use reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a colored product that can be measured by its absorbance. sigmaaldrich.com Another method involves the formation of a colored complex with osmic acid, which is specific for cysteine and cystine residues. rsc.org These methods are useful for quick quantification in solution.

Fluorometric assays offer higher sensitivity for thiol quantification. sigmaaldrich.com These assays utilize probes, such as monobromobimane (B13751) (mBBr) or proprietary reagents like ThioStar®, that are non-fluorescent until they react with a thiol group, producing a highly fluorescent product. nih.govantibodies-online.com The fluorescence intensity is directly proportional to the concentration of the thiol-containing peptide. These assays are suitable for detecting low concentrations of the peptide in various samples and can be performed in a high-throughput microplate format. sigmaaldrich.com

Electrochemical Methods for Redox Characterization

Electrochemical techniques are highly sensitive methods for investigating the redox reactions of molecules containing thiol groups. semanticscholar.org These methods are ideal for characterizing the oxidative behavior of this compound.